molecular formula C9H12N2S B1446724 N-(thiolan-3-yl)pyridin-2-amine CAS No. 1509011-41-9

N-(thiolan-3-yl)pyridin-2-amine

Cat. No. B1446724
M. Wt: 180.27 g/mol
InChI Key: WUVURQVZXKENGN-UHFFFAOYSA-N
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Description

N-(Thiolan-3-yl)pyridin-2-amine, or NTP2A, is an organic compound composed of a nitrogen-containing heterocycle, a thiol group, and an amine group. It is a novel and promising small molecule, which has attracted significant attention in recent years due to its potential applications in synthetic chemistry, medicine, and biochemistry. NTP2A has been studied extensively in the laboratory and has been found to possess a variety of useful properties, such as its ability to act as a ligand, a catalyst, and a mediator in chemical reactions.

Scientific Research Applications

Tautomerism and Divalent N(I) Character

Research into the chemical properties of similar compounds, such as N‐(Pyridin‐2‐yl)thiazol‐2‐amine, reveals the existence of dynamic tautomerism and divalent N(I) character. These properties make such compounds interesting for theoretical and computational studies, shedding light on their electron distribution, tautomeric preferences, and protonation energy. This is particularly relevant for understanding the fundamental chemical behavior of nitrogen-containing heterocycles, which can have implications in the design of new materials and pharmaceuticals (Bhatia, Malkhede, & Bharatam, 2013).

Zinc Thiolate Complexes

Another study explored the modeling of thiolate alkylating enzymes using zinc thiolate complexes of (N, N, S)-tridentate ligands. This research provides insights into the structure and function of thiolate alkylating zinc enzymes, which are crucial for understanding enzyme mechanisms and designing enzyme inhibitors or mimics. The study's findings contribute to the broader application of N-(thiolan-3-yl)pyridin-2-amine derivatives in bioinorganic chemistry and enzymology (Ji & Vahrenkamp, 2005).

Antimicrobial Activities

Compounds derived from reactions involving N-(thiolan-3-yl)pyridin-2-amine analogs have been evaluated for their antimicrobial activities. For instance, the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation against various microbes shows the potential of these compounds in developing new antimicrobial agents. This highlights the significance of N-(thiolan-3-yl)pyridin-2-amine derivatives in medicinal chemistry and drug discovery (Bayrak et al., 2009).

properties

IUPAC Name

N-(thiolan-3-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-2-5-10-9(3-1)11-8-4-6-12-7-8/h1-3,5,8H,4,6-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVURQVZXKENGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiolan-3-yl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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